![molecular formula C19H15Br2N3O3 B10814438 N'-[(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide](/img/structure/B10814438.png)

N'-[(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(naphthalen-2-ylamino)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

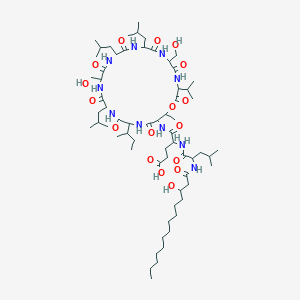

CFTR-Inhibitor-II ist ein niedermolekularer Inhibitor, der speziell für das Zielprotein des transmembranen Leitfähigkeitsregulators der zystischen Fibrose (CFTR) entwickelt wurde. CFTR ist ein Anionenkanal, der den Elektrolyt- und Flüssigkeitshaushalt in Epithelgeweben reguliert. Die Hemmung von CFTR ist eine potenzielle therapeutische Strategie für Erkrankungen wie sekretorischen Durchfall und autosomal dominante polyzystische Nierenerkrankung .

Herstellungsmethoden

Die Synthese von CFTR-Inhibitor-II umfasst mehrere Schritte, darunter Molekulares Docking, Elektrophysiologie, Kryo-Elektronenmikroskopie und pharmazeutische Chemie . Die synthetische Route beginnt typischerweise mit der Identifizierung potenzieller Bindungsstellen am CFTR-Protein, gefolgt von der Gestaltung und Synthese von Testliganden. Diese Liganden werden dann durch strukturbasierte Methoden optimiert, um ihre Bindungsaffinität und Spezifität zu verbessern .

Vorbereitungsmethoden

The synthesis of CFTR-Inhibitor-II involves several steps, including molecular docking, electrophysiology, cryo-electron microscopy, and medicinal chemistry . The synthetic route typically begins with the identification of potential binding sites on the CFTR protein, followed by the design and synthesis of test ligands. These ligands are then optimized through structure-based methods to enhance their binding affinity and specificity .

Analyse Chemischer Reaktionen

CFTR-Inhibitor-II unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

CFTR-Inhibitor-II hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

CFTR-Inhibitor-II entfaltet seine Wirkung, indem er an eine spezifische Stelle am CFTR-Protein bindet, eine Konformation stabilisiert, in der der Chlorid-Selektivitätsfilter kollabiert und die Pore von der extrazellulären Seite der Membran aus blockiert wird . Diese Hemmung verhindert den Fluss von Chloridionen durch den Kanal, wodurch die Flüssigkeitssekretion in Epithelgeweben reduziert wird .

Wirkmechanismus

CFTR-Inhibitor-II exerts its effects by binding to a specific site on the CFTR protein, stabilizing a conformation in which the chloride selectivity filter is collapsed, and the pore is blocked from the extracellular side of the membrane . This inhibition prevents the flow of chloride ions through the channel, thereby reducing fluid secretion in epithelial tissues .

Vergleich Mit ähnlichen Verbindungen

CFTR-Inhibitor-II ist einzigartig in seiner Fähigkeit, das CFTR-Protein mit hoher Affinität und Spezifität gezielt anzusprechen. Zu ähnlichen Verbindungen gehören:

Ivacaftor (VX-770): Ein CFTR-Potentiator, der die Aktivität des CFTR-Proteins verstärkt.

Lumacaftor: Ein CFTR-Korrektor, der das Falten und den Transport des CFTR-Proteins verbessert.

GLPG1837: Ein weiterer CFTR-Potentiator, der an der gleichen Stelle an CFTR bindet wie Ivacaftor.

CFTR-Inhibitor-II zeichnet sich durch seine einzigartige Bindungsstelle und seinen Wirkmechanismus aus, was ihn zu einem wertvollen Werkzeug sowohl für die Forschung als auch für therapeutische Anwendungen macht .

Eigenschaften

Molekularformel |

C19H15Br2N3O3 |

|---|---|

Molekulargewicht |

493.1 g/mol |

IUPAC-Name |

N-[(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |

InChI |

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25) |

InChI-Schlüssel |

RMBDLOATEPYBSI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B10814386.png)

![10-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B10814400.png)

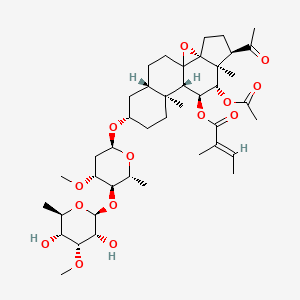

![[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate](/img/structure/B10814407.png)

![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B10814420.png)

![sodium;[(4aS,6S,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B10814421.png)

![2-(4-cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B10814423.png)

![(2S,4R,5R,8S,11Z,15R)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B10814425.png)

![Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10814449.png)

![[(S)-{[(1S)-1-(4-bromophenyl)ethyl]amino}(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]phosphonic acid](/img/structure/B10814456.png)